molecular formula C13H12BrN3O3S B2976834 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate CAS No. 877642-87-0

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate

Cat. No. B2976834
CAS RN: 877642-87-0
M. Wt: 370.22
InChI Key: WERSWLWJTKVWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate, also known as MMB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MMB is a triazine-based compound that has been shown to have unique properties that make it useful in a variety of scientific fields.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural analysis of a related compound, C20H15BrN6O4S, highlights the planarity of the 4,5-dihydro-1,2,4-triazine ring and its inclinations with respect to the oxadiazol-3-ium, phenyl, and benzene rings. This compound's crystal structure is stabilized by intermolecular N—H⋯O, N—H⋯N, and weak C—H⋯O hydrogen bonds, forming infinite columns along a specific axis, indicating significant potential for understanding molecular interactions in solid states (H. Fun, C. Quah, Nithinchandra, B. Kalluraya, 2011).

Synthetic Applications

The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate synthesized ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating a pathway for creating triazole derivatives. This synthesis process, including oxidation and treatment steps, shows the versatility of triazine and bromobenzoate derivatives in organic synthesis (N. Pokhodylo, M. Obushak, 2019).

Antimicrobial and Biological Activities

Some derivatives of the triazine class have been synthesized and evaluated for their antimicrobial activities, showcasing the potential pharmaceutical applications of these compounds. Specific triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties were synthesized and shown to possess good antipyretic and anti-inflammatory activities, indicating the relevance of triazine derivatives in developing new therapeutics (M. Ghorab, Z. H. Ismail, Mohamed Abdala, 2010).

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERSWLWJTKVWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.